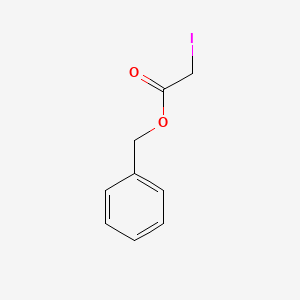

Benzyl iodoacetate

Description

Significance of Alpha-Halo Esters in Organic Synthesis Research

Alpha-halo esters, as a general class, are pivotal intermediates in organic chemistry. nih.gov Their importance stems from the presence of two key functional groups: the ester and the carbon-halogen bond. This dual functionality allows for a wide range of chemical manipulations. The halogen atom, particularly iodine in the case of benzyl (B1604629) iodoacetate, serves as a good leaving group in nucleophilic substitution reactions, making these compounds potent alkylating agents. wikipedia.org

The electrophilic carbon atom bearing the halogen is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of complex molecular frameworks. For instance, alpha-halo esters are key reactants in the Darzens reaction, which is used to synthesize α,β-epoxy esters (glycidic esters). wikipedia.org They are also employed in the synthesis of amino acids via substitution with ammonia. wikipedia.org

Furthermore, the ester group can be hydrolyzed, reduced, or otherwise transformed, adding to the synthetic versatility of these compounds. Recent research has also explored the use of α-halo esters in radical reactions and decarboxylative coupling processes, further expanding their synthetic utility. rsc.orgresearchgate.netrsc.org

Historical Context of Iodoacetate Derivatives in Chemical Transformations

The study of iodoacetate derivatives has a rich history intertwined with the development of organic and biochemistry. Iodoacetic acid and its derivatives, like iodoacetamide (B48618), were historically recognized for their ability to react with sulfhydryl groups in proteins, specifically cysteine residues. wikipedia.orgwikipedia.org This property made them invaluable tools for biochemists studying enzyme mechanisms and protein structure. wikipedia.orgsolubilityofthings.com By selectively modifying cysteine residues, researchers could probe the role of these amino acids in catalysis and protein function. wikipedia.org

In the realm of organic synthesis, iodoacetate derivatives have long been employed as alkylating agents. solubilityofthings.com Their use in reactions like the Reformatsky reaction, and more recently in aza-Reformatsky reactions, demonstrates their enduring importance in forming carbon-carbon bonds. mdpi.com The development of methods for their synthesis, such as the reaction of an acid or ester with a halogen, has been a long-standing area of investigation. wikipedia.org While early uses were often focused on simpler alkyl esters, the exploration of more complex esters like benzyl iodoacetate has provided chemists with tools for more intricate synthetic challenges, including the synthesis of tetrasubstituted phosphorus analogs of aspartic acid. mdpi.com The historical significance of iodoacetate compounds laid the groundwork for the continued exploration of their reactivity and the development of new synthetic methodologies. solubilityofthings.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H9IO2 | nih.govchembk.com |

| Molecular Weight | 276.07 g/mol | nih.gov |

| Density | 1.714 g/cm³ (Predicted) | chembk.com |

| Boiling Point | 159-159.5 °C at 12.5 Torr | chembk.com |

| IUPAC Name | benzyl 2-iodoacetate | nih.gov |

| CAS Number | 81867-37-0 | nih.govchembk.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

81867-37-0 |

|---|---|

Molecular Formula |

C9H9IO2 |

Molecular Weight |

276.07 g/mol |

IUPAC Name |

benzyl 2-iodoacetate |

InChI |

InChI=1S/C9H9IO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

RCNXBVQQUUKQNX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)CI |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CI |

Other CAS No. |

81867-37-0 |

Origin of Product |

United States |

Synthetic Methodologies and Precursors of Benzyl Iodoacetate

Established Synthesis Pathways

The synthesis of benzyl (B1604629) iodoacetate is typically achieved through standard esterification or substitution reactions. Common pathways include the esterification of iodoacetic acid with benzyl alcohol or the reaction of an alkali metal salt of iodoacetic acid with a benzyl halide. Another prevalent method is a Finkelstein-type reaction, where benzyl chloroacetate (B1199739) or bromoacetate (B1195939) undergoes halogen exchange with an iodide salt, such as sodium iodide in acetone.

The primary reactivity of benzyl iodoacetate is governed by its electrophilic character. The carbon atom bonded to the iodine is significantly electron-deficient and thus highly electrophilic. This is a consequence of the inductive electron-withdrawing effects of both the adjacent ester carbonyl group and the electronegative iodine atom. This pronounced electrophilicity makes it an excellent substrate for attack by a wide range of nucleophiles. In many reactions, it functions as an electrophilic source for the introduction of a carboxymethyl benzyl ester moiety.

This compound is an effective substrate in nucleophilic substitution reactions. The nature of the benzyl group allows for reactivity through both SN1 and SN2 pathways. ucalgary.ca As a primary-like halide, it is sterically accessible for a backside attack, favoring the SN2 mechanism. ucalgary.ca Simultaneously, the benzyl group can stabilize the formation of an intermediate carbocation through resonance, which makes an SN1 pathway also viable under appropriate conditions. ucalgary.capearson.com

This reactivity is widely exploited for the alkylation of nucleophiles. A classic application is the modification of thiol groups (-SH) in the cysteine residues of proteins, where the sulfur atom acts as the nucleophile, displacing the iodide to form a stable thioether bond. ontosight.aipearson.com In synthetic organic chemistry, it participates in carbon-carbon bond-forming reactions. For instance, in an aza-Reformatsky reaction, this compound reacts efficiently with α-ketiminophosphonates in the presence of dimethylzinc (B1204448) to yield benzyl-protected analogs of aspartic acid. mdpi.com

Electrophilic Nature in Synthesis Reactions

Comparative Synthesis Approaches

The choice of the ester group in haloacetates can significantly influence reaction outcomes and product properties. This compound is often used alongside its methyl and ethyl analogs, with the selection depending on the desired final product and subsequent deprotection strategies.

The reactivity of this compound is comparable to that of methyl and ethyl iodoacetates in various alkylation reactions. google.comgoogle.com A study involving an aza-Reformatsky reaction demonstrated the successful use of all three iodoacetate esters. While ethyl iodoacetate was used for the synthesis of a broad range of aspartic acid analogs, the study was extended to methyl and this compound to produce derivatives with different ester functionalities. mdpi.com The reaction using this compound proceeded efficiently to give the corresponding benzyl-protected products. mdpi.com

Interestingly, the nature of the ester group can also influence the biological activity of the resulting molecules. In a cytotoxicity evaluation of synthesized aspartic acid analogs, the methyl and benzyl ester derivatives showed different IC50 values compared to their ethyl ester counterpart in the A549 cell line. mdpi.com

Table 1: Comparative in vitro cytotoxicity of aminophosphonate ester derivatives in the A549 cell line

| Compound | Ester Group | IC50 (µM) |

|---|---|---|

| 7k | Ethyl | Not specified, used as baseline |

| 12 | Methyl | 24.11 ± 4.01 |

| 13a | Benzyl | 12.75 ± 2.38 |

Data sourced from a study on tetrasubstituted phosphorus analogs of aspartic acid. mdpi.com

A key strategic advantage of using this compound is the introduction of a benzyl protecting group on a carboxylic acid. The benzyl group is a widely used protecting group in organic synthesis due to its stability under various reaction conditions and its susceptibility to removal under mild, specific conditions, most commonly palladium-catalyzed hydrogenolysis. organic-chemistry.orgmdpi.com

In the synthesis of complex molecules, such as peptides or natural products, protecting carboxylic acid functionalities is often necessary to prevent unwanted side reactions. The use of this compound allows for the direct installation of a CH2COOBn group. This strategy was employed in the synthesis of benzyl-protected analogs of aspartic acid, providing a route to compounds that can be deprotected in a later step to reveal the free carboxylic acid without disturbing other sensitive functional groups. mdpi.com

Methodologies Compared to Methyl Iodoacetate and Ethyl Iodoacetate

Advanced Synthetic Techniques Utilizing Related Halogenated Acetates

Modern synthetic chemistry continues to develop novel applications for halogenated compounds, including iodoacetates. These advanced techniques often involve radical pathways or transition-metal catalysis to achieve transformations not possible through traditional nucleophilic substitution.

Radical-mediated reactions offer an alternative pathway for C-C bond formation. For example, this compound has been used in the hydroalkylation of unactivated olefins. In these reactions, a radical is generated from the iodoacetate, which then adds across a double bond. beilstein-journals.org

Furthermore, the broader class of halogenated acetates is employed in advanced materials science. Quaternary ammonium (B1175870) salts of chitosan (B1678972), a biocompatible polymer, have been synthesized bearing different halogenated acetates through ion exchange. mdpi.com These modifications, including with chloroacetate and fluoroacetate, were shown to significantly enhance the antifungal and antibacterial activities of the chitosan derivatives. mdpi.com This highlights a strategy where the halogenated acetate (B1210297) moiety is used to tune the biological properties of a macromolecule.

Palladium-catalyzed coupling reactions represent another area of advanced synthesis where related halo-compounds are pivotal. While not a direct application of this compound, the synthesis of (Z)-β-haloenol acetates via palladium-catalyzed coupling of haloalkynes demonstrates the utility of the carbon-halogen bond in modern organometallic chemistry, suggesting potential for iodoacetates to participate in similar advanced transformations. acs.org

Synthesis of Alpha-Diazoacetates from Alpha-Bromoacetates

The conversion of α-bromoacetates to α-diazoacetates is a notable synthetic transformation that provides an alternative to traditional diazo transfer methods which often utilize sulfonyl azides with activated methylene (B1212753) compounds (the Regitz diazo transfer). wikipedia.org A well-documented procedure demonstrates the synthesis of benzyl diazoacetate from benzyl bromoacetate using N,N'-ditosylhydrazine as the diazo source. scielo.brorganic-chemistry.orgorganic-chemistry.org This method is advantageous as it avoids the direct use of potentially explosive and toxic reagents like diazomethane (B1218177) and offers a reliable route to α-diazoacetates. orgsyn.org

The reaction proceeds by treating the α-bromoacetate with N,N'-ditosylhydrazine in the presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The process is efficient and can be applied to a range of bromoacetates to furnish the corresponding diazoacetates in good yields. scielo.br

A detailed experimental procedure for the synthesis of benzyl diazoacetate from benzyl bromoacetate highlights the specific conditions and reagents employed. orgsyn.org The reaction involves the dropwise addition of DBU to a suspension of benzyl bromoacetate and N,N'-ditosylhydrazine in an appropriate solvent like tetrahydrofuran (B95107) (THF) at a controlled temperature. orgsyn.org The resulting benzyl diazoacetate is then isolated and purified using column chromatography.

Reaction Components for the Synthesis of Benzyl Diazoacetate

| Component | Chemical Name | Formula | Role |

| Starting Material | Benzyl bromoacetate | C₉H₉BrO₂ | α-bromoacetate precursor |

| Reagent | N,N'-Ditosylhydrazine | C₁₄H₁₆N₂O₄S₂ | Diazo group donor |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | Proton acceptor |

| Solvent | Tetrahydrofuran (THF) | C₄H₈O | Reaction medium |

Detailed Steps for Benzyl Diazoacetate Synthesis orgsyn.org

| Step | Action | Observation |

| 1 | Charge a flask with benzyl bromoacetate and THF. | - |

| 2 | Add N,N'-ditosylhydrazine to the mixture. | The mixture is a suspension. |

| 3 | Cool the suspension in an ice bath. | - |

| 4 | Add DBU dropwise over 5 minutes. | The mixture becomes homogenous and turns yellow. |

| 5 | Stir the reaction mixture for 30 minutes. | The reaction completes (monitored by TLC). |

| 6 | Quench with saturated aqueous sodium hydrogen carbonate. | - |

| 7 | Extract the product with diethyl ether. | The product moves to the organic layer. |

| 8 | Purify the crude product by silica (B1680970) gel column chromatography. | A clear, bright yellow oil of benzyl diazoacetate is obtained. |

This synthetic route underscores a reliable methodology for preparing α-diazoacetates from α-bromoacetate precursors, showcasing a key transformation in organic chemistry that is relevant to the broader family of haloacetate esters, including this compound. orgsyn.org

Reaction Mechanisms and Pathways Involving Benzyl Iodoacetate

Enzymatic Interaction Mechanisms

Benzyl (B1604629) iodoacetate is expected to act as an alkylating agent, similar to iodoacetamide (B48618) and iodoacetate, which are known to irreversibly inhibit cysteine peptidases. wikipedia.orgnih.gov The mechanism of inhibition involves the alkylation of the sulfhydryl group of a cysteine residue in the enzyme's active site. wikipedia.org This covalent modification prevents the enzyme from performing its catalytic function.

While iodoacetamide reacts faster than iodoacetate with sulfhydryl groups, the benzyl ester of iodoacetic acid would likely first need to be hydrolyzed by esterases within the biological system to release iodoacetate, which can then inhibit the target enzyme. However, direct reaction of the ester with nucleophilic residues in an enzyme is also a possibility. Compounds with similar reactivity have been shown to form covalent adducts with biologically relevant thiols like glutathione (B108866) and cysteine residues on various proteins. acs.orgnih.gov

The general mechanism for the inhibition of a cysteine-containing enzyme by an iodoacetyl compound is as follows:

The nucleophilic thiolate anion of a cysteine residue in the enzyme's active site attacks the electrophilic carbon atom bearing the iodine.

The iodide ion is displaced in a nucleophilic substitution reaction.

A stable thioether bond is formed between the enzyme and the acetyl group, leading to irreversible inhibition. wikipedia.org

This reactivity makes iodoacetate and its derivatives useful tools for studying enzymes with essential cysteine residues.

Studies on Enzyme Inhibition by Iodoacetate Analogs

Iodoacetate and its derivatives are recognized as potent enzyme inhibitors, primarily targeting enzymes with crucial cysteine residues in their active sites. ebi.ac.uknih.gov The inhibition is typically irreversible as it involves the formation of a stable, covalent bond with the enzyme. ebi.ac.uklibretexts.orglibretexts.org

Several dehydrogenase enzymes are susceptible to inhibition by iodoacetate and its analogs. This inhibition is a key piece of evidence pointing to the presence of an essential thiol group in the enzyme's catalytic mechanism.

Benzyl Alcohol Dehydrogenase and Benzaldehyde (B42025) Dehydrogenase II : Both benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase II from Acinetobacter calcoaceticus are inhibited by thiol-blocking reagents, including iodoacetate and iodoacetamide. nih.gov The respective substrates, benzyl alcohol and benzaldehyde, offer protection against this inhibition, suggesting the modification occurs at or near the active site. nih.gov Similarly, an allylic/benzyl alcohol dehydrogenase from Yokenella sp. is inhibited by these reagents. asm.org

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) : The inactivation of GAPDH by iodoacetate is a classic example of irreversible enzyme inhibition. nih.govscispace.com The compound acts as a sulfhydryl reagent, covalently alkylating and blocking the sulfhydryl group of a critical cysteine residue within the enzyme's active site. scispace.com Studies on cultured astrocytes demonstrated that iodoacetate is a much faster and more potent inhibitor of GAPDH than iodoacetamide. nih.gov Mechanistic studies using quantum and molecular mechanics have further detailed the covalent attachment of the iodoacetate inhibitor to the active site of the GAPDH enzyme from Trypanosoma cruzi. researchgate.net

Table 1: Inhibition of Dehydrogenase Enzymes by Iodoacetate Analogs

| Enzyme | Inhibitor | Organism | Key Finding | Citation(s) |

|---|---|---|---|---|

| Benzyl Alcohol Dehydrogenase | Iodoacetate, Iodoacetamide | Acinetobacter calcoaceticus | Inhibition indicates the presence of essential thiol groups. | nih.gov |

| Benzaldehyde Dehydrogenase II | Iodoacetate, Iodoacetamide | Acinetobacter calcoaceticus | Inhibition is protected by the substrate, suggesting active site modification. | nih.gov |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Iodoacetate | Trypanosoma cruzi | Covalent attachment to the active site cysteine residue. | scispace.com, researchgate.net |

| Allylic/Benzyl Alcohol Dehydrogenase | Iodoacetate, N-ethylmaleimide | Yokenella sp. Strain WZY002 | The enzyme's activity is susceptible to inhibition by thiol-blocking reagents. | asm.org |

In contrast to its effect on dehydrogenases, research on N-substituted formamide (B127407) deformylase from Arthrobacter pascens revealed a notable lack of inhibition by iodoacetate. While other thiol-specific reagents like N-ethylmaleimide and p-chloromercuribenzoate completely inhibited the enzyme, iodoacetate did not affect its reverse activity at all. nih.govpnas.org This finding suggests that the thiol groups in this particular enzyme are either inaccessible to iodoacetate or are not essential for the catalytic mechanism studied. nih.gov

Inhibition of Dehydrogenase Enzymes

Thiol-Blocking Reagent Mechanisms

Benzyl iodoacetate is a thiol-reactive reagent that functions by alkylating the sulfhydryl groups (-SH) found in the cysteine residues of proteins. ontosight.ai This reaction, known as S-alkylation, results in the formation of a stable thioether bond, effectively "blocking" or capping the thiol group. ontosight.ainih.gov

The general mechanism involves the nucleophilic attack of the cysteine thiolate anion (RS⁻) on the carbon atom bearing the iodine. The carbon-iodine bond breaks, and the iodine atom departs as an iodide ion (I⁻), resulting in a stable covalent bond between the protein and the benzyl acetate (B1210297) moiety. This modification is generally considered irreversible under physiological conditions. ebi.ac.uklibretexts.org

Thiol-blocking reagents are crucial tools in protein chemistry for several reasons:

They prevent the formation of non-native disulfide bonds during protein analysis. nih.gov

They are used to determine the presence of essential cysteine residues in enzymes. nih.govwsu.edu

In techniques like the biotin-switch assay, they are used to block free thiols before the specific reduction and labeling of modified cysteines. nih.gov

While highly effective, the specificity of haloacetates like iodoacetate can be influenced by pH. At higher pH values, reactivity with other nucleophilic amino acid residues, such as lysine (B10760008) and histidine, can occur. nih.gov

Mechanisms in Bioconjugation and Protein Functionalization

Beyond enzyme inhibition, the reactivity of this compound and related compounds is harnessed for bioconjugation—the process of chemically linking molecules to proteins. ontosight.ai This allows for the attachment of probes, tags, or other functional molecules to proteins for study or therapeutic application. ru.nl

S-Alkylation Reactions at Methionine Residues

While cysteine is the most common target for alkylating agents, the thioether side chain of methionine can also undergo S-alkylation. nih.govresearchgate.net This reaction is generally slower than the alkylation of the more nucleophilic cysteine thiol. nih.govresearchgate.net

Studies have shown that methionine residues react slowly with iodoacetamide and other benzyl-derived electrophiles. nih.govresearchgate.net For instance, the alkylation of methionine by iodoacetate is significantly slower—by more than 50 times—than its alkylation by benzyl bromide. nih.gov This differential reactivity allows for some level of selectivity in protein modification. The reaction is typically performed at a low pH (2-5), where the less nucleophilic methionine can be selectively targeted, as most cysteine residues are protonated and less reactive under these conditions. acs.org This strategy has been employed for the proteome-wide quantification of methionine oxidation. acs.org

Formation and Stability of Sulfonium (B1226848) Cations

The S-alkylation of a methionine residue results in the formation of a trialkyl sulfonium cation. nih.govresearchgate.net The stability of this positively charged species is a critical factor in the utility of methionine-targeted bioconjugation.

The stability of the sulfonium cation is influenced by the nature of the alkylating agent. escholarship.org

Formation : Reaction with benzyl-derived electrophiles like this compound leads to the formation of a benzyl-dialkyl-sulfonium cation on the methionine side chain. nih.govresearchgate.net

Stability : While the trialkyl sulfonium cations formed from reagents like iodoacetamide are relatively stable, the stability of benzyl-substituted sulfonium ions can be more variable. nih.govescholarship.org Functional benzylic halides can be designed to create stable sulfonium products. escholarship.org However, sulfonium products that contain unsaturation, such as a phenyl group, can be more electrophilic and may be susceptible to cleavage by nucleophiles under mild conditions. escholarship.org Studies on ortho-benzyl sulfonium compounds have shown they can possess a good balance of stability and reactivity for applications like cellular labeling. nih.gov The aprotic nature of fully alkylated sulfonium cations, such as butyldimethylsulfonium, has been shown to impart significant stability against humidity in other chemical systems, highlighting the inherent chemical robustness of the sulfonium moiety compared to analogous ammonium (B1175870) cations. d-nb.info

Applications of Benzyl Iodoacetate in Advanced Organic Synthesis Research

Reagent in Complex Molecule Synthesis

Benzyl (B1604629) iodoacetate serves as a key building block in the synthesis of intricate organic molecules, enabling the construction of stereochemically defined centers and functionalized structures.

Asymmetric Synthesis and Chiral Induction Studies

Asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule, benefits from the application of benzyl iodoacetate. york.ac.ukwikipedia.org In these reactions, a chiral influence, which can be a substrate, reagent, catalyst, or even the environment, directs the formation of a specific stereoisomer. wikipedia.org this compound has been employed in enantioselective aza-Reformatsky reactions. For instance, the reaction of an α-iminophosphonate with this compound in the presence of a chiral BINOL ligand and a zinc catalyst yields α-aminophosphonate derivatives with high enantiomeric excess (86% ee). ehu.esmdpi.comnih.gov This method provides a pathway to enantiomerically enriched building blocks that are valuable in medicinal chemistry and materials science. ehu.es

The effectiveness of this asymmetric induction is highlighted in the synthesis of functionalized tetrasubstituted α-aminophosphonates, where the chiral environment established by the catalyst and ligand system dictates the stereochemical outcome of the carbon-carbon bond formation. ehu.esmdpi.com

Synthesis of Dideoxyvinyl Carbohydrates

The synthesis of modified carbohydrates, such as dideoxyvinyl carbohydrates, is crucial for the development of novel therapeutic agents and biological probes. While direct search results detailing the use of this compound in the synthesis of dideoxyvinyl carbohydrates are limited, its application in carbohydrate chemistry for creating benzyl ethers is well-documented. nih.govrsc.orgrsc.org Benzyl groups are frequently used as protecting groups for hydroxyl functions in carbohydrates during multi-step syntheses. rsc.orgrsc.org This protective strategy is essential for achieving regioselectivity in subsequent reactions.

Preparation of Tetrasubstituted Alpha-Aminophosphonates

This compound is a key reagent in the synthesis of tetrasubstituted α-aminophosphonates, which are phosphorus analogs of the amino acid aspartic acid. nih.govehu.es In an aza-Reformatsky-type reaction, α-ketiminophosphonates react with this compound to efficiently produce the corresponding benzyl-protected tetrasubstituted α-aminophosphonates. nih.govehu.es This reaction proceeds with high yields and demonstrates the utility of this compound in creating sterically congested quaternary carbon centers. nih.gov The resulting products are precursors to α-aminophosphonic acids, a class of compounds with significant biological activity. ehu.esnih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| α-Ketiminophosphonate | This compound | Benzyl-protected tetrasubstituted α-aminophosphonate | nih.govehu.es |

Formation of Benzyl-Protected Analogs of Aspartic Acid

In a similar vein to the synthesis of α-aminophosphonates, this compound is instrumental in preparing benzyl-protected analogs of aspartic acid. nih.govehu.es The reaction, which also follows an aza-Reformatsky pathway, efficiently yields these protected amino acid derivatives. nih.govehu.es The benzyl ester group serves as a protecting group for the carboxylic acid functionality, which can be later removed under specific conditions, such as hydrogenolysis, to afford the free carboxylic acid. nih.gov This strategy allows for the selective modification of other parts of the molecule without affecting the carboxylic acid group. nih.govmedchemexpress.com

Role in Carbon-Carbon and Carbon-Nitrogen Bond Formations

This compound participates in radical reactions that are pivotal for the construction of carbon-carbon and carbon-nitrogen bonds, leading to the formation of heterocyclic structures.

Radical Cascade Reactions for Nitrogen Heterocycles

Radical cascade reactions offer an efficient method for the synthesis of complex nitrogen-containing heterocycles from simple starting materials. rsc.orgresearchgate.netresearchgate.net this compound can act as a radical precursor in these transformations. For instance, in the synthesis of the core structure of aspidosperma and strychnos alkaloids, a radical generated from a precursor is captured by an aryl azide (B81097) group, initiating a tandem cyclization process. rsc.org While the specific example from the provided search results does not directly use this compound, it highlights the investigation of the impact of different N-protecting groups on iodoacetamide (B48618) activity, including the benzyl group, in such radical cyclizations. rsc.org The electron-withdrawing or -donating nature of these groups can influence the reaction's efficiency. rsc.org These cascade reactions are powerful tools for building complex molecular scaffolds in a single step. rsc.orgcore.ac.uk

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions represent powerful and efficient strategies for the construction of complex cyclic molecules, particularly multisubstituted pyrrolidines, which are core structures in many natural products and pharmaceuticals. rsc.orgrsc.org These methods, such as 1,3-dipolar cycloadditions and formal [3+2] annulations, are valued for their atom economy, stereoselectivity, and ability to rapidly build molecular complexity. rsc.orgrsc.org

Despite the broad utility of these synthetic strategies, a review of the current scientific literature does not indicate that this compound is a commonly employed reagent directly within cycloaddition or annulation reaction schemes for the synthesis of heterocyclic systems like pyrrolidines. While this compound is used in other types of carbon-carbon bond-forming reactions, its specific application as a primary component in these particular ring-forming strategies is not extensively documented. mdpi.comnih.gov

Hydroalkylation of Alkenes

This compound has been effectively utilized in the radical-mediated hydroalkylation of unactivated alkenes. This method allows for the direct functionalization of olefins, including those that are traditionally difficult to modify due to their inherent lack of reactivity or steric hindrance. The reaction successfully proceeds with mono-, di-, tri-, and even tetrasubstituted alkenes under mild conditions. researchgate.net

Research has demonstrated the hydroalkylation of tetrasubstituted alkenes using this compound, a transformation not widely reported previously. nih.gov In one example, the reaction of this compound with bicyclohexylidene, initiated by triethylborane (B153662) in the presence of 4-tert-butylcatechol (B165716) (TBC), afforded the desired hydroalkylated product in a significant yield. researchgate.netnih.gov This chemistry has also been successfully applied to complex molecular frameworks, such as steroid derivatives, highlighting its functional group tolerance and potential for late-stage modification of natural products. nih.gov For instance, cholesteryl benzoate (B1203000) and pregnenolone (B344588) acetate (B1210297) were hydroalkylated in good yields. nih.gov Initial experiments have also been conducted with substrates like 2,3-dimethylbut-1-ene. unibe.ch

| Alkene Substrate | Reagent | Product Yield | Citation |

| Bicyclohexylidene | This compound | 59% | researchgate.netnih.gov |

| Cholesteryl benzoate | This compound | 61-65% | nih.gov |

| Pregnenolone acetate | This compound | 61-65% | nih.gov |

This table summarizes selected research findings on the hydroalkylation of various alkenes using this compound.

Protecting Group Chemistry Research

Utilization in Cysteine Thiol Protection and Deprotection Strategies

In peptide and protein chemistry, the thiol side chain of the amino acid cysteine requires protection to prevent unwanted side reactions during synthesis. The benzyl (Bzl) group is a well-established and robust protecting group for this purpose, and an alkylating agent such as this compound is a suitable reagent for its introduction.

The S-benzyl protection of cysteine (Cys(Bzl)) is stable to many of the conditions used in peptide synthesis. One of the most historically significant applications of this strategy was in the first total chemical synthesis of a polypeptide hormone, oxytocin, a landmark achievement in chemistry. The deprotection, or removal, of the benzyl group from the cysteine thiol is typically achieved under harsh conditions, such as using sodium in liquid ammonia, which cleaves the thioether bond to regenerate the free thiol required for native disulfide bond formation or further functionalization.

Benzyl Ester as a Protecting Group in Peptide Synthesis Strategies

The protection of carboxylic acid groups is fundamental to peptide synthesis to ensure that amide bonds are formed in the correct sequence. The benzyl ester is a widely used protecting group for the C-terminus of an amino acid or for the side chains of acidic amino acids like aspartic acid and glutamic acid. This forms a key part of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in solid-phase peptide synthesis. researchgate.net The benzyl ester is typically removed at the final stage of synthesis via catalytic hydrogenolysis, which is a mild method that cleaves the benzylic C–O bond.

While this compound is not used to protect a pre-existing carboxylic acid, it serves as a reagent that introduces a benzyl ester moiety into a molecule through carbon-carbon bond formation. Research has shown its use in reactions such as the aza-Reformatsky reaction with α-ketiminophosphonates. In this context, this compound reacts to form new tetrasubstituted amino acid analogs where the benzyl ester is part of the newly introduced fragment. nih.gov This benzyl ester group in the product can then be selectively cleaved under hydrogenolysis conditions using a palladium catalyst to yield the corresponding carboxylic acid, demonstrating the utility of the benzyl group as a latent carboxyl function. nih.gov

| Reaction Type | Substrate | Reagent | Result | Citation |

| Aza-Reformatsky | α-Ketiminophosphonate | This compound | Benzyl-protected aspartic acid analog | nih.gov |

| Deprotection | Benzyl ester product | H₂, Pd catalyst | Corresponding carboxylic acid | nih.gov |

This table illustrates the application of this compound to introduce a benzyl ester group, which is subsequently removed to unmask a carboxylic acid.

Theoretical and Computational Studies on Benzyl Iodoacetate

Quantum Mechanical Investigations

Quantum mechanical calculations offer deep insights into the electronic structure, stability, and reactivity of benzyl (B1604629) iodoacetate. These studies are foundational for predicting how the molecule will behave in various chemical environments.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. For haloacetates, including iodoacetate, DFT calculations, often using the B3LYP functional, are employed to optimize molecular geometries and determine the energies of stationary states on the potential energy surface. sciforum.netsciforum.net Such calculations are crucial for understanding the molecule's stability and the energetic landscape of its reactions.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for a Haloacetate

| Descriptor | Value (illustrative) | Significance |

| Chemical Potential (μ) | -4.5 eV | Indicates the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | 3.0 eV | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 3.38 eV | Quantifies the electrophilic nature of the molecule. |

Note: The values in this table are illustrative for a generic haloacetate and are meant to represent the type of data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and spatial distribution of these orbitals determine where and how a reaction will occur.

For a molecule like benzyl iodoacetate, the LUMO is expected to be localized primarily on the anti-bonding σ* orbital of the C-I bond. This indicates that a nucleophilic attack will most likely occur at the α-carbon, leading to the displacement of the iodide ion. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical stability of the molecule; a larger gap implies higher stability and lower reactivity. ufms.br FMO analysis can also rationalize the outcomes of reactions, such as in nucleophilic aromatic substitution, by identifying the most accessible orbital lobes for nucleophilic attack. wuxibiology.com

Table 2: Representative Frontier Orbital Energies for Benzyl Ester Compounds

| Molecular Orbital | Energy (illustrative) | Role in Reactivity |

| HOMO | -9.5 eV | Electron-donating capability (nucleophilicity) |

| LUMO | -1.5 eV | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical stability and reactivity |

Note: These are representative values for benzyl ester type compounds to illustrate the concept. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative potential (typically colored red to yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show a significant positive potential around the α-carbon atom attached to the iodine, confirming it as the primary electrophilic center for nucleophilic substitution reactions. The oxygen atoms of the carbonyl group would exhibit negative potential, indicating their nucleophilic character. researchgate.net

Analysis of Frontier Molecular Orbitals (FMO)

Reaction Pathway Modeling

Computational modeling allows for the detailed exploration of reaction pathways, providing insights into the transition states and the dynamics of the chemical transformation.

The study of transition states (TS) is fundamental to understanding reaction kinetics and mechanisms. solubilityofthings.com For nucleophilic substitution reactions involving this compound, computational methods can model the geometry and energy of the transition state. In a typical SN2 reaction, the transition state would feature the incoming nucleophile and the leaving iodide group partially bonded to the central carbon atom in a trigonal bipyramidal geometry.

Theoretical studies on SN2 reactions of related haloacetates have utilized DFT to characterize the potential energy surface, including the reactant complex, the transition state, and the product complex. mdpi.com Such analyses provide the activation energy (the energy barrier from reactants to the transition state), which is the primary determinant of the reaction rate. For this compound, transition state analysis can help to understand how factors like the nature of the nucleophile and the solvent affect the reaction kinetics. mdpi.comresearchgate.net

While transition state theory provides a static picture of a reaction, computational simulations of reaction dynamics can follow the atomic motions over time as the reaction proceeds. Ab initio molecular dynamics simulations, for instance, can trace the trajectory of a reaction from the transition state to the final products. wayne.edu

These simulations can reveal complex reaction behaviors, such as post-transition state bifurcations, where a single transition state can lead to multiple products. wayne.edunsf.gov For reactions involving this compound, dynamic simulations could provide a more complete understanding of the reaction mechanism, including the role of vibrational energy and solvent effects in determining the reaction outcome. Such simulations are computationally intensive but offer unparalleled detail about the intimate steps of a chemical transformation.

Transition State Analysis in Nucleophilic Reactions

Interactions and Adsorption Studies

The study of how molecules interact with and adsorb onto catalytic surfaces is fundamental to understanding and improving heterogeneous catalysis. Computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating these interactions at the atomic level. spbu.ruwikipedia.org While specific computational studies focusing exclusively on the adsorption of this compound on catalytic surfaces are not extensively documented in publicly available literature, the established theoretical framework allows for a detailed projection of how such an investigation would be conducted.

The primary goal of modeling the adsorption of this compound would be to determine the most stable adsorption configurations, calculate the corresponding adsorption energies, and analyze the electronic structure of the adsorbate-surface system. uniovi.esuchicago.edu This provides insights into the nature of the chemical bonds formed, the extent of charge transfer between the molecule and the catalyst, and how the molecule might be activated for subsequent reactions. researchgate.net

The process typically begins with the selection of a model catalytic surface. These are often represented by slabs of material with specific crystallographic orientations (e.g., Pt(111), Pd(111), TiO₂(110)) that are relevant to a particular catalytic process. The this compound molecule is then placed at various initial positions and orientations relative to this surface.

Geometric optimization calculations are then performed to find the lowest energy (most stable) structures for the adsorbed this compound. These calculations determine key parameters such as the bond lengths and angles of the adsorbed molecule, its distance from the surface, and the specific surface atoms it binds to.

A critical output of these simulations is the adsorption energy (Eads), which quantifies the strength of the interaction between the molecule and the surface. It is typically calculated as:

Eads = Etotal - (Esurface + Emolecule)

Where:

Etotal is the total energy of the optimized system with the molecule adsorbed on the surface.

Esurface is the energy of the catalyst surface alone.

Emolecule is the energy of the isolated this compound molecule in the gas phase.

A negative value for Eads indicates a stable adsorption process. By comparing the adsorption energies of different configurations (e.g., binding through the oxygen of the carbonyl group, the iodine atom, or the benzyl ring's π-system), researchers can identify the most favorable adsorption mode.

Further analysis involves examining the electronic properties, such as the Density of States (DOS) and charge density difference plots. These analyses reveal how the electronic orbitals of the this compound and the catalyst surface mix upon adsorption and show the regions of electron accumulation and depletion, which is crucial for understanding the nature of the surface bond (e.g., physisorption vs. chemisorption) and the potential for bond activation within the molecule. azom.com

While awaiting specific experimental or computational studies on this compound, the following table represents a typical format for presenting the results of such a DFT investigation for the adsorption of a molecule on a representative catalytic surface.

Table 1: Hypothetical DFT Calculation Results for this compound Adsorption on a Pt(111) Surface

| Adsorption Site/Configuration | Adsorption Energy (Eads) (eV) | Key Interatomic Distances (Å) | Charge Transfer (e) (from molecule to surface) |

| Top site (via Iodine) | -1.25 | Pt-I: 2.85 | -0.35 |

| Bridge site (via Iodine) | -1.10 | Pt-I: 2.98 | -0.31 |

| Hollow site (via Iodine) | -1.05 | Pt-I: 3.10 | -0.28 |

| Top site (via Carbonyl Oxygen) | -0.95 | Pt-O: 2.20 | -0.22 |

| Flat-lying (via Benzyl Ring) | -0.80 | Pt-C(ring): 3.20 - 3.50 | -0.15 |

Note: The data presented in this table is hypothetical and serves to illustrate the typical outputs of a computational adsorption study. It is not based on published experimental or computational results for this compound.

Q & A

Q. What is the primary biochemical mechanism by which benzyl iodoacetate inhibits enzymatic activity, and how can this be experimentally validated?

this compound acts as a thiol-reactive agent, covalently modifying cysteine residues in enzymes, thereby disrupting catalytic activity. To validate this, researchers can perform enzyme activity assays before and after treatment, using controls like thiol-protecting agents (e.g., 3’-GMP) to confirm specificity. For example, iodoacetate reduced RNase activity to 15% in unprotected conditions but retained 70% activity when cysteine residues were shielded by 3’-CMP . Similar protocols can be adapted for this compound by monitoring enzyme kinetics and using mass spectrometry to identify modified residues .

Q. How is this compound utilized in in vitro models to assess cellular metabolic disruption?

this compound disrupts glycolysis by inhibiting glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a thiol-dependent enzyme. Researchers can measure metabolic effects via ATP depletion assays, lactate production quantification, or cell viability tests (e.g., MTT assays). For instance, iodoacetate-induced cytotoxicity in yeast cells was linked to impaired membrane integrity and metabolic arrest, validated through osmotic stress assays .

Advanced Research Questions

Q. What methodological approaches are recommended for encapsulating this compound to mitigate its cytotoxic effects in vivo?

Liposomal encapsulation can reduce systemic toxicity while maintaining therapeutic efficacy. Chromatographic techniques, such as high-performance liquid chromatography (HPLC) coupled with ICP-MS or ESI-MS, are critical for quantifying encapsulation efficiency and stability. A study on iodoacetate-loaded liposomes used HS-GC-MS to analyze volatile byproducts and LC-ICP-MS to track selenium adducts, ensuring controlled release in tumor models .

Q. How should researchers design in vivo models to study this compound-induced pathologies, such as retinal degeneration or osteoarthritis?

For retinal degeneration, intravitreal injection protocols in rodents can mimic toxicity, with histological assessments (e.g., optical coherence tomography) to track photoreceptor loss. In osteoarthritis, intra-articular administration in rats induces cartilage degradation, measurable via inflammatory cytokine profiling (e.g., TNF-α, IL-6) and histopathological scoring . Statistical validation requires ANOVA with post hoc tests (e.g., Tukey’s) to compare treatment groups .

Q. How can conflicting data on this compound’s dual effects (e.g., membrane disruption vs. metabolic inhibition) be resolved experimentally?

Contradictory observations may arise from concentration-dependent mechanisms. Researchers should employ dose-response curves and complementary assays:

Q. What role does this compound play in synthetic organic chemistry, particularly in C–H functionalization reactions?

this compound can act as an alkylating agent in meta-C–H activation reactions. For example, ethyl iodoacetate facilitated palladium-catalyzed alkylation of phenylacetic amides under optimized conditions (ligand-enabled catalysis, norbornene mediators). Researchers should screen solvents (e.g., DCE), temperatures (80–100°C), and ligand ratios to minimize byproducts like benzocyclobutene .

Q. What statistical models are suitable for analyzing synergistic effects of this compound in combination therapies (e.g., cancer treatment)?

Hyperbolastic growth models (e.g., H1, H2) or Gompertzian curves can quantify tumor growth inhibition in response to combined therapies. For instance, combined iodoacetate and dimethylsulfoxide (DMSO) in Ehrlich carcinoma models showed enhanced efficacy, analyzed via nonlinear regression and Akaike information criterion (AIC) for model selection .

Methodological Notes

- Chromatographic Analysis : Use HS-GC-MS for volatile metabolites and LC-ESI-MS for non-volatile adducts .

- Safety Protocols : this compound derivatives are classified as chemical warfare precursors; follow export control regulations (e.g., New Zealand Strategic Goods List) .

- Data Interpretation : Address variability in metabolic studies by triplicate experiments and standardized statistical pipelines (SPSS, R) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.